molecular formula C39H76N4O10 B14618294 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane CAS No. 58043-05-3

3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane

Cat. No.: B14618294
CAS No.: 58043-05-3
M. Wt: 761.0 g/mol
InChI Key: JPTGNRHVLMJAEO-UHFFFAOYSA-N
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Description

Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 2,2-dimethyl-1,3-propanediol, 1,6-hexanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a complex polymeric compound. It is synthesized through the polymerization of hexanedioic acid with various amines and diols, resulting in a versatile material with unique properties. This compound is used in various industrial applications due to its stability, flexibility, and resistance to environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the polymerization of hexanedioic acid with 5-amino-1,3,3-trimethylcyclohexanemethanamine. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The addition of 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol further modifies the polymer structure, enhancing its flexibility and mechanical properties. Finally, the incorporation of 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane introduces isocyanate groups, which can react with other functional groups to form cross-linked networks.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed and polymerized under controlled conditions. The process may include steps such as heating, cooling, and the addition of catalysts to accelerate the reaction. The final product is then purified and processed into various forms, such as films, fibers, or coatings, depending on the intended application.

Chemical Reactions Analysis

Types of Reactions

This polymer can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.

    Substitution: Substitution reactions can replace certain groups within the polymer with other functional groups, altering its characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired modifications.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups, enhancing the polymer’s properties for specific applications.

Scientific Research Applications

This polymer has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex polymers and materials.

    Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Utilized in the fabrication of prosthetics, implants, and other medical devices due to its biocompatibility and mechanical properties.

    Industry: Applied in the production of coatings, adhesives, and sealants, offering durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The isocyanate groups can react with hydroxyl or amine groups, forming strong covalent bonds that enhance the polymer’s mechanical properties and stability. The polymer’s structure allows it to form cross-linked networks, providing flexibility and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine, 5-amino-1,3,3-trimethylcyclohexane
  • Hexanedioic acid, polymer with 2-[(2-aminoethyl)amino]ethanesulfonic acid monosodium salt, 5-amino-1,3,3-trimethylcyclohexane

Uniqueness

Compared to similar compounds, hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 2,2-dimethyl-1,3-propanediol, 1,6-hexanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane offers unique properties such as enhanced flexibility, mechanical strength, and resistance to environmental factors. These characteristics make it suitable for a broader range of applications, particularly in demanding industrial and medical environments.

Properties

CAS No.

58043-05-3

Molecular Formula

C39H76N4O10

Molecular Weight

761.0 g/mol

IUPAC Name

3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane

InChI

InChI=1S/C12H18N2O2.C10H22N2.C6H10O4.C6H14O2.C5H12O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;1-9(2)4-8(12)5-10(3,6-9)7-11;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h10H,4-7H2,1-3H3;8H,4-7,11-12H2,1-3H3;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;6-7H,3-4H2,1-2H3

InChI Key

JPTGNRHVLMJAEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CN)N)C.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.CC(C)(CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O

Related CAS

58043-05-3

Origin of Product

United States

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